Lipophilicity Shift Relative to Unsubstituted 6-Oxabicyclo[3.1.0]hexane
The target compound exhibits a computed XLogP3 value of 1.2, compared to 0.8 for the unsubstituted parent 6-oxabicyclo[3.1.0]hexane, yielding a ΔXLogP3 of +0.4 units [1] [2]. This increase in predicted lipophilicity, attributable to the prop‑1‑yn‑1‑yl substituent, indicates enhanced membrane permeability and altered organic‑aqueous partitioning behavior relative to the parent scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 6-Oxabicyclo[3.1.0]hexane (unsubstituted, CAS 285-67-6): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.4 (50% relative increase over baseline) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem 2021.05.07 release |
Why This Matters
A systematic lipophilicity shift of 0.4 log units can significantly alter compound distribution in biphasic reaction systems, chromatographic retention, and biological membrane crossing, directly influencing procurement decisions when selecting a building block for a target physicochemical profile.
- [1] PubChem Compound Summary for CID 45120309, 1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane. View Source
- [2] PubChem Compound Summary for CID 9244, 6-Oxabicyclo[3.1.0]hexane. View Source
